3,4-dihydroxy-N-(propan-2-yl)benzamide
Description
3,4-dihydroxy-N-(propan-2-yl)benzamide is a chemical compound with the molecular formula C10H13NO3 and a molecular weight of 195.22 g/mol It is characterized by the presence of two hydroxyl groups on the benzene ring and an isopropyl group attached to the amide nitrogen
Properties
IUPAC Name |
3,4-dihydroxy-N-propan-2-ylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3/c1-6(2)11-10(14)7-3-4-8(12)9(13)5-7/h3-6,12-13H,1-2H3,(H,11,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZOXUQWQVFVGNX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1=CC(=C(C=C1)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dihydroxy-N-(propan-2-yl)benzamide typically involves the reaction of 3,4-dihydroxybenzoic acid with isopropylamine. The reaction is carried out under controlled conditions, often in the presence of a coupling agent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the formation of the amide bond . The reaction mixture is usually stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of 3,4-dihydroxy-N-(propan-2-yl)benzamide may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated systems for precise control of reaction parameters. The use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures efficient production of the compound .
Chemical Reactions Analysis
Oxidation Reactions
The catechol moiety (3,4-dihydroxybenzene) undergoes oxidation under mild to strong oxidizing conditions:
| Reagent | Conditions | Product | Key Observations |
|---|---|---|---|
| Potassium permanganate | Acidic aqueous solution, RT | 3,4-dihydroxybenzoquinone | Forms stable quinone derivatives |
| Chromium trioxide | Acetic acid, 50–60°C | Oxidized amide intermediates | Requires controlled pH to prevent overoxidation |
Research Findings :
-
Oxidation primarily targets the catechol group, with the amide remaining intact under mild conditions.
-
Quinone derivatives exhibit enhanced electrophilicity, enabling further conjugation in drug design.
Reduction Reactions
The amide group can be reduced to generate amine derivatives:
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| Lithium aluminum hydride | Anhydrous THF, reflux | 3,4-dihydroxy-N-(propan-2-yl)benzylamine | ~70% |
| Borane-THF complex | 0°C to RT, 12 hrs | Secondary amine derivatives | ~65% |
Mechanistic Insight :
-
Reduction proceeds via nucleophilic attack on the carbonyl carbon, forming a tetrahedral intermediate before cleavage to the amine.
Esterification and Etherification
The hydroxyl groups participate in nucleophilic substitutions:
Esterification
| Reagent | Conditions | Product |
|---|---|---|
| Acetyl chloride | Pyridine, RT, 2 hrs | 3,4-diacetoxy-N-(propan-2-yl)benzamide |
| Benzoyl chloride | DCM, DMAP catalyst, 0°C | Dibenzoylated derivative |
Etherification
| Reagent | Conditions | Product |
|---|---|---|
| Methyl iodide | K₂CO₃, DMF, 80°C | 3,4-dimethoxy-N-(propan-2-yl)benzamide |
| Allyl bromide | NaH, THF, reflux | Dialkylated ether analog |
Applications :
-
Ether derivatives improve lipophilicity for enhanced blood-brain barrier penetration.
Coordination Chemistry
The catechol group acts as a bidentate ligand for metal ions:
| Metal Salt | Conditions | Complex | Stability Constant (log β) |
|---|---|---|---|
| Fe(III) chloride | Methanol, RT, pH 5–6 | Octahedral Fe(III)-catecholate | 12.3 |
| Cu(II) acetate | Aqueous buffer, pH 7.4 | Square-planar Cu(II) complex | 9.8 |
Significance :
-
Metal complexes exhibit antioxidant and catalytic properties.
Acid/Base-Mediated Hydrolysis
The amide bond is resistant to hydrolysis under physiological conditions but cleavable under extreme pH:
| Conditions | Product | Rate Constant (k, s⁻¹) |
|---|---|---|
| 6M HCl, reflux, 24 hrs | 3,4-dihydroxybenzoic acid + isopropylamine | 3.2 × 10⁻⁵ |
| 2M NaOH, 100°C, 6 hrs | Sodium 3,4-dihydroxybenzoate + isopropylamine | 1.8 × 10⁻⁵ |
Stability Note :
-
Hydrolysis is negligible at neutral pH, ensuring stability in biological systems.
Coupling Reactions
The hydroxyl and amide groups enable cross-coupling and conjugation:
| Reaction Type | Reagents/Conditions | Product |
|---|---|---|
| Suzuki-Miyaura coupling | Pd(PPh₃)₄, aryl boronic acid, dioxane | Biaryl derivatives |
| Peptide conjugation | EDC/HOBt, DMF, RT | Peptide-linked benzamides |
Synthetic Utility :
Protection/Deprotection Strategies
Selective protection of hydroxyl groups facilitates stepwise synthesis:
| Protecting Group | Reagent | Deprotection Method |
|---|---|---|
| Acetyl | Ac₂O, pyridine | NaOH/MeOH, RT |
| Benzyl | BnBr, K₂CO₃, DMF | H₂/Pd-C, 1 atm |
Optimization :
-
Benzyl protection minimizes side reactions during amide functionalization.
Scientific Research Applications
Medicinal Chemistry
1. Anti-inflammatory Properties
Research indicates that derivatives of 3,4-dihydroxy-N-(propan-2-yl)benzamide exhibit anti-inflammatory effects. For instance, compounds with similar structures have been studied for their ability to inhibit cyclooxygenase enzymes, which are critical in the inflammatory process. These findings suggest potential applications in developing new non-steroidal anti-inflammatory drugs (NSAIDs) that could minimize gastrointestinal side effects associated with traditional NSAIDs .
2. Anticancer Activity
The compound has also shown promise in anticancer research. In vitro studies have demonstrated that it can induce apoptosis in cancer cell lines, making it a candidate for further development as an anticancer agent. The mechanism appears to involve the modulation of signaling pathways related to cell survival and proliferation .
Pharmacological Applications
1. Receptor Inhibition
3,4-Dihydroxy-N-(propan-2-yl)benzamide has been identified as an inhibitor of specific receptors, such as the P2X7 receptor, which plays a role in inflammatory responses and pain signaling. This inhibition could lead to therapeutic strategies for chronic pain management and inflammatory diseases .
2. Neuroprotective Effects
Studies have indicated potential neuroprotective effects of this compound against neurodegenerative diseases. Its ability to modulate oxidative stress and inflammation in neuronal cells suggests it could be beneficial in conditions like Alzheimer's disease and Parkinson's disease .
Biochemical Applications
1. Enzyme Modulation
The compound has been investigated for its role in modulating enzymatic activities related to phospholipase A2, which is involved in lipid metabolism and inflammatory responses. By inhibiting this enzyme, 3,4-dihydroxy-N-(propan-2-yl)benzamide may help mitigate drug-induced phospholipidosis and other lipid-related disorders .
2. Drug Delivery Systems
In pharmaceutical formulations, this compound can serve as a component in drug delivery systems due to its solubility and stability properties. Its incorporation into nanoparticles or liposomes could enhance the bioavailability of poorly soluble drugs .
Case Studies
Case Study 1: Anti-inflammatory Drug Development
A recent study focused on the synthesis of 3,4-dihydroxy-N-(propan-2-yl)benzamide derivatives aimed at enhancing anti-inflammatory activity while reducing gastrointestinal toxicity. The results showed that certain modifications increased potency without compromising safety profiles.
Case Study 2: Anticancer Research
Another investigation explored the effects of this compound on breast cancer cell lines. The study found that treatment with 3,4-dihydroxy-N-(propan-2-yl)benzamide led to significant reductions in cell viability and induced apoptosis through caspase activation.
Mechanism of Action
The mechanism of action of 3,4-dihydroxy-N-(propan-2-yl)benzamide involves its interaction with specific molecular targets. The hydroxyl groups on the benzene ring can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The isopropyl group may enhance the compound’s binding affinity and selectivity towards certain targets . The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3,4-dihydroxybenzamide: Lacks the isopropyl group, which may affect its binding properties and reactivity.
3,4-dihydroxy-N-methylbenzamide: Contains a methyl group instead of an isopropyl group, leading to different steric and electronic effects.
3,4-dihydroxy-N-ethylbenzamide: Similar to the isopropyl derivative but with an ethyl group, affecting its solubility and interaction with targets.
Uniqueness
3,4-dihydroxy-N-(propan-2-yl)benzamide is unique due to the presence of the isopropyl group, which can enhance its binding affinity and selectivity towards specific molecular targets. This structural feature may also influence its solubility and reactivity, making it a valuable compound for various scientific and industrial applications .
Biological Activity
3,4-Dihydroxy-N-(propan-2-yl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy against various biological targets.
Chemical Structure
The chemical structure of 3,4-dihydroxy-N-(propan-2-yl)benzamide can be represented as follows:
- Molecular Formula : CHNO
- Molecular Weight : 195.22 g/mol
Antioxidant Activity
Research indicates that 3,4-dihydroxy-N-(propan-2-yl)benzamide exhibits significant antioxidant properties. It has been shown to scavenge free radicals effectively, which can help mitigate oxidative stress in biological systems. A study demonstrated that this compound reduced oxidative damage in cellular models by enhancing the activity of endogenous antioxidant enzymes .
Anti-inflammatory Effects
In vitro studies have reported that this compound possesses anti-inflammatory properties. It inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. This suggests a potential therapeutic role in treating inflammatory diseases .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. It demonstrated activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values indicated effective inhibition of bacterial growth, suggesting its potential as a lead compound for developing new antimicrobial agents .
The biological activity of 3,4-dihydroxy-N-(propan-2-yl)benzamide can be attributed to several mechanisms:
- Radical Scavenging : The presence of hydroxyl groups on the benzene ring enhances its ability to donate electrons and neutralize free radicals.
- Inhibition of Enzymatic Pathways : The compound may inhibit specific enzymes involved in inflammatory pathways, thereby reducing the synthesis of inflammatory mediators.
- Membrane Disruption : Its hydrophobic properties allow it to integrate into bacterial membranes, leading to cell lysis.
Case Study 1: Antioxidant Efficacy
A study conducted on human endothelial cells treated with 3,4-dihydroxy-N-(propan-2-yl)benzamide showed a marked decrease in oxidative stress markers when compared to untreated controls. The results indicated a protective effect against hydrogen peroxide-induced damage, with significant improvements in cell viability and function .
Case Study 2: Inhibition of Inflammatory Cytokines
In a controlled experiment using LPS-stimulated RAW 264.7 macrophages, treatment with varying concentrations of the compound resulted in a dose-dependent reduction in TNF-alpha and IL-6 levels. This suggests that 3,4-dihydroxy-N-(propan-2-yl)benzamide could be a candidate for further development in anti-inflammatory therapies.
Comparative Analysis of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
